molecular formula C54H57N5O10 B14782779 N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

Cat. No.: B14782779
M. Wt: 936.1 g/mol
InChI Key: IZPMAEOGWLKPDU-UHFFFAOYSA-N
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Description

The compound N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3’,6’-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxamide is a complex organic molecule It is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and spiro compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be outlined as follows:

    Formation of the azatricyclohexadeca core: This step involves the cyclization of appropriate precursors under high-temperature conditions.

    Attachment of the oxopropyl group: This is achieved through a nucleophilic substitution reaction, where the azatricyclohexadeca core reacts with a suitable oxopropylating agent.

    Formation of the spiro compound: This involves a spirocyclization reaction, where the benzofuran and xanthene moieties are fused together.

    Attachment of the ethoxy chains: This step involves the reaction of the intermediate compound with ethylene oxide under controlled conditions.

    Final coupling reaction: The final step involves the coupling of the intermediate with the carboxamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization

Properties

Molecular Formula

C54H57N5O10

Molecular Weight

936.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C54H57N5O10/c1-57(2)41-16-19-45-48(34-41)68-49-35-42(58(3)4)17-20-46(49)54(45)44-18-15-39(33-43(44)53(63)69-54)52(62)56-24-26-65-28-30-67-32-31-66-29-27-64-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H,55,60)(H,56,62)

InChI Key

IZPMAEOGWLKPDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)O3)C8=C(O2)C=C(C=C8)N(C)C

Origin of Product

United States

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